![molecular formula C16H14F2N2O3S B2371272 2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide CAS No. 941958-26-5](/img/structure/B2371272.png)
2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide
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Overview
Description
2,4-difluoro-N-(4-(2-oxopyrrolidin-1-yl)phenyl)benzenesulfonamide, also known as DFPBS, is a chemical compound that has gained significant attention in the field of scientific research. DFPBS is a sulfonamide-based compound that exhibits unique biochemical and physiological effects, making it a promising candidate for various applications in the scientific community.
Scientific Research Applications
- The pyrrolidine ring in this compound serves as a versatile scaffold for designing novel biologically active molecules . Medicinal chemists often use nitrogen heterocycles like pyrrolidine to create compounds for treating human diseases.
- Structure-activity relationship (SAR) studies have revealed how steric factors impact biological activity. For instance, antibacterial activity varies based on N’-substituents and 4’-phenyl substituents .
Medicinal Chemistry and Drug Development
Stereochemistry and Biological Activity
Carbonic Anhydrase Inhibition
Mechanism of Action
Target of Action
The primary target of this compound is the Sigma-1 receptor , a central nervous system protein localized in eukaryotic cells at the endoplasmic reticulum (ER) membrane . This receptor regulates inositol 1,4,5-trisphosphate (IP3) receptor-mediated Ca2+ ion influx from the ER to the mitochondria and provides other important brain cell functions .
Mode of Action
The compound acts as an allosteric modulator of the Sigma-1 receptor It binds to this receptor and modifies its activity, influencing the regulation of Ca2+ ion influx and other functions
Biochemical Pathways
The compound’s action on the Sigma-1 receptor affects various biochemical pathways, particularly those involving neurotransmitters such as acetylcholine, glutamate, and noradrenaline . By modulating the Sigma-1 receptor, the compound can influence these pathways and their downstream effects, potentially leading to potent anti-seizure, antidepressant, or cognition-enhancing effects .
Pharmacokinetics
The introduction of fluorine atoms in the compound has resulted in positive modulation of the lipophilicity, electronegativity, basicity, and bioavailability . These properties are directly linked with numerous positive pharmacological properties of potential and established drugs . .
Result of Action
The molecular and cellular effects of the compound’s action are largely dependent on its modulation of the Sigma-1 receptor. By influencing this receptor, the compound can affect various cellular functions and pathways, potentially leading to changes in neuronal activity and other cellular processes . .
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound’s interaction with the Sigma-1 receptor and its subsequent effects can be affected by the presence of endogenous or exogenous agonists . Additionally, the compound’s pharmacokinetic properties, such as its bioavailability, can be influenced by factors such as pH, temperature, and the presence of other substances in the body .
properties
IUPAC Name |
2,4-difluoro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2N2O3S/c17-11-3-8-15(14(18)10-11)24(22,23)19-12-4-6-13(7-5-12)20-9-1-2-16(20)21/h3-8,10,19H,1-2,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTERHCADIFMXCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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